molecular formula C6H8O B072799 2-Methyl-2-cyclopenten-1-one CAS No. 1120-73-6

2-Methyl-2-cyclopenten-1-one

Cat. No. B072799
CAS RN: 1120-73-6
M. Wt: 96.13 g/mol
InChI Key: ZSBWUNDRDHVNJL-UHFFFAOYSA-N
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Description

2-Methyl-2-cyclopenten-1-one is a compound of interest due to its chemical structure and potential applications in various fields of chemistry. Its properties and reactions offer insights into its behavior under different conditions and its utility in synthesis and materials science.

Synthesis Analysis

The synthesis of cyclopentafused polycyclic aromatic hydrocarbons, including structures related to 2-Methyl-2-cyclopenten-1-one, can be achieved through palladium(0)-catalyzed coupling reactions. For example, a one-step Pd(0)-catalyzed synthesis involving 9,10-dibromoanthracene with 2-methyl-3-butyn-2-ol has shown yields of related compounds up to >75% under certain conditions (Dang et al., 2002).

Molecular Structure Analysis

The molecular structure of related cyclopentene compounds reveals a three-dimensional hydrogen bonding network, producing unique crystal packing. For example, the crystal structure analysis of 9,10-dialkynylanthracene derivatives has shown significant pi-pi stacking interactions between molecules, influencing their photophysical properties (Dang et al., 2002).

Chemical Reactions and Properties

The photochemistry of 1-acyl-2-cyclopentenes demonstrates the influence of the acyl group on the reaction outcomes, including eliminations and cleavages to form radical pairs (Schaffner, 1976). Additionally, the reaction of benzenethiol with 2-methyl-2-cyclopenten-1-one under triethylamine catalysis has been studied, highlighting the reversibility and stereoselectivity of the addition process (van Axel Castelli et al., 1999).

Physical Properties Analysis

The study of cyclopentenones and their synthesis from 1,2-disiloxycyclobutene shows the potential for ring contraction and enlargement, illustrating the versatility of these compounds in synthetic applications (Salaün & Almirantis, 1983). These reactions also provide insights into the physical properties of cyclopentenones, such as their stability and reactivity under various conditions.

Chemical Properties Analysis

The study of the thermal chemistry of 1-methyl-1-cyclopentene on Pt(111) surfaces provides insight into isomerization and dehydrogenation reactions, revealing the influence of surface interactions on the chemical properties of cyclopentenes (Morales & Zaera, 2006).

Scientific Research Applications

  • Synthesis of Antiviral Compounds : 2-Methyl-2-cyclopenten-1-one was used as a starting material in a novel route toward 2′-branched-carbocyclic nucleosides, leading to the creation of potential antiviral compounds (Meillon, Griffe, Storer, & Gosselin, 2005).

  • Chemical Reactions : It was found to react under kinetic control with benzenethiol, giving rise to highly stereoselective anti-addition products. This reaction was also observed to evolve slowly towards a new equilibrium state, indicating its potential for detailed chemical studies (van Axel Castelli et al., 1999).

  • Microreaction Systems : In a study focusing on microreaction systems, 2-Methyl-2-cyclopenten-1-one played a significant role in the synthesis of 1-methyl-1-cyclopenten-3-one, demonstrating the importance of feed flow rates and residence time in such systems (Choe et al., 2008).

  • Molecular Spectroscopy : The microwave spectrum of 3-methyl-2-cyclopenten-1-one was recorded, revealing data consistent with a planar heavy-atom skeleton. This research aids in understanding the molecular structure and rotational constants of related compounds (Li, 1984).

  • Radical Polymerization : Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a compound related to 2-Methyl-2-cyclopenten-1-one, was used in radical polymerization studies, leading to polymers with high glass transition temperatures (Moszner et al., 2003).

  • Fragrance Material Review : 3-Methyl-2-(pentyloxy)-2-cyclopenten-1-one, a related compound, underwent a toxicologic and dermatologic review as a fragrance ingredient, providing insights into its safety and utility in the fragrance industry (Scognamiglio et al., 2012).

Safety And Hazards

2-Methyl-2-cyclopenten-1-one is classified as a flammable liquid (Category 3) according to the 2012 OSHA Hazard Communication Standard . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

properties

IUPAC Name

2-methylcyclopent-2-en-1-one
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InChI

InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSBWUNDRDHVNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870846
Record name 2-Methylcyclopent-2-en-1-one
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Molecular Weight

96.13 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methyl-2-cyclopenten-1-one
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Product Name

2-Methyl-2-cyclopenten-1-one

CAS RN

1120-73-6, 89911-17-1
Record name 2-Methyl-2-cyclopenten-1-one
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Record name 2-Methyl-2-cyclopentenone
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Record name Cyclopentenone, methyl-
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Record name 2-Methyl-2-cyclopenten-1-one
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Record name 2-METHYL-2-CYCLOPENTENONE
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Record name 2-Methyl-2-cyclopenten-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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